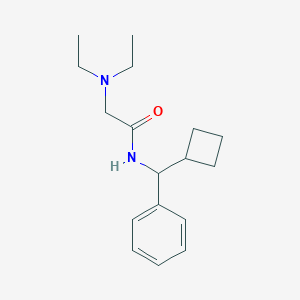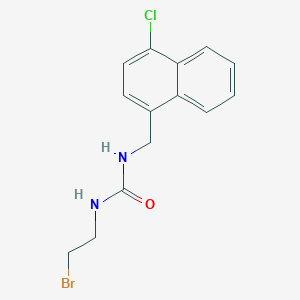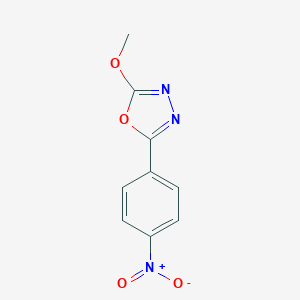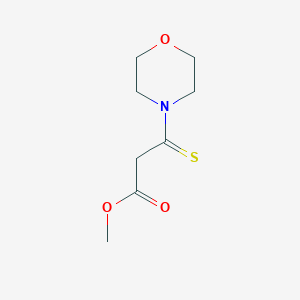
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate (MMSP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiol-based molecule that contains a morpholine ring and a methyl ester group. This compound has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumorigenic, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is not fully understood. However, it has been proposed that Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate exerts its biological effects by modulating various signaling pathways. For example, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been reported to decrease the levels of inflammatory cytokines such as IL-6 and TNF-α. In addition, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate in lab experiments is its low toxicity. Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit low cytotoxicity in various cell lines. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate. One potential direction is to investigate the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate as a chemotherapeutic agent for cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate involves the reaction of 3-morpholin-4-yl-3-sulfanylidenepropanoic acid with methanol and thionyl chloride. The resulting compound is then purified using column chromatography. This method has been reported to yield Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has also been shown to possess anti-tumorigenic properties by inducing apoptosis in cancer cells. Additionally, Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate has been reported to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Eigenschaften
CAS-Nummer |
19813-35-5 |
|---|---|
Produktname |
Methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
Molekularformel |
C8H13NO3S |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
methyl 3-morpholin-4-yl-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C8H13NO3S/c1-11-8(10)6-7(13)9-2-4-12-5-3-9/h2-6H2,1H3 |
InChI-Schlüssel |
LUURYRSGXCXZLA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=S)N1CCOCC1 |
Kanonische SMILES |
COC(=O)CC(=S)N1CCOCC1 |
Synonyme |
4-Morpholinepropanoic acid, -bta--thioxo-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



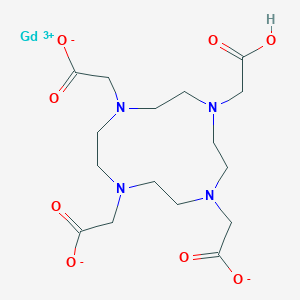
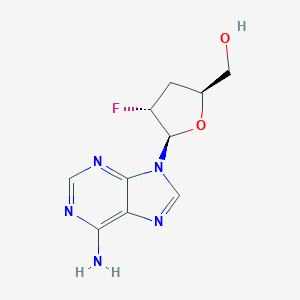
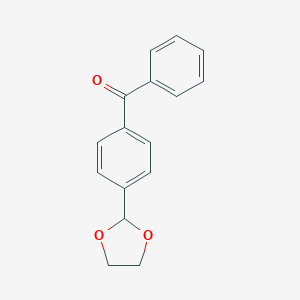
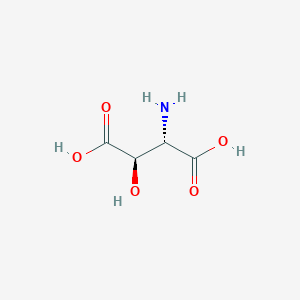
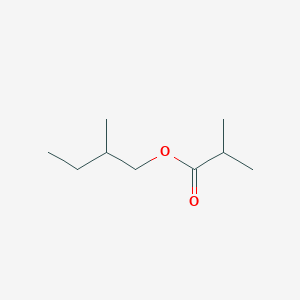
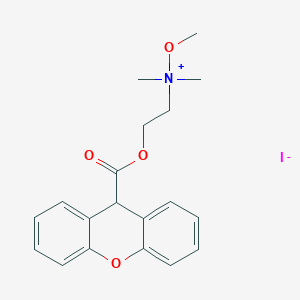
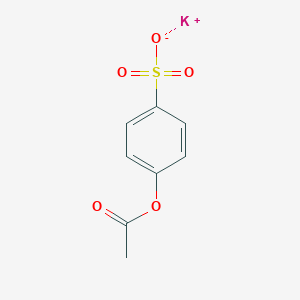
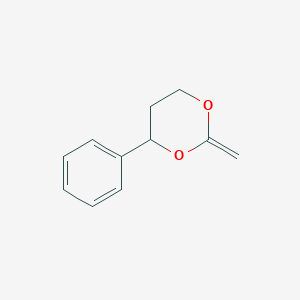
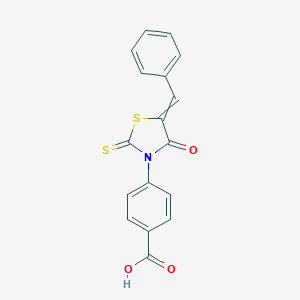
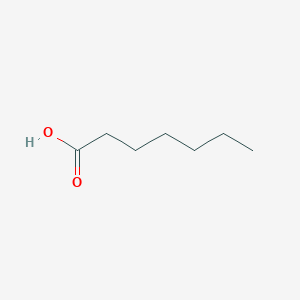
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
